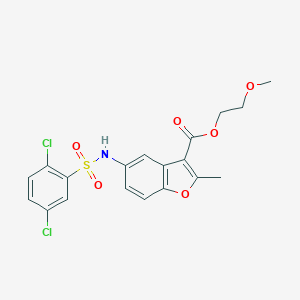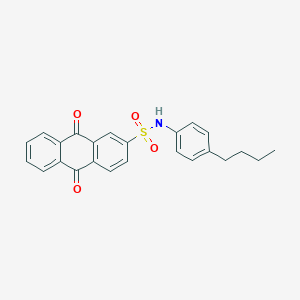
N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to an anthracene core, which is further substituted with a butylphenyl group. The presence of the anthracene moiety imparts significant photophysical properties, making it a candidate for research in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl chloride, which is then reacted with 4-butylaniline under controlled conditions to yield the target compound. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process may require catalysts or reagents like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroanthracene derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydroanthracene compounds.
Scientific Research Applications
N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The anthracene core can also participate in photophysical processes, making it useful in materials science applications .
Comparison with Similar Compounds
Similar Compounds
N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide: shares similarities with other anthracene derivatives and sulfonamide compounds.
Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine: Another compound with a butylphenyl group, used in organic electronics.
Uniqueness
The uniqueness of this compound lies in its combination of the anthracene core and sulfonamide group, which imparts both photophysical properties and potential biological activity. This dual functionality makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C24H21NO4S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(4-butylphenyl)-9,10-dioxoanthracene-2-sulfonamide |
InChI |
InChI=1S/C24H21NO4S/c1-2-3-6-16-9-11-17(12-10-16)25-30(28,29)18-13-14-21-22(15-18)24(27)20-8-5-4-7-19(20)23(21)26/h4-5,7-15,25H,2-3,6H2,1H3 |
InChI Key |
OSLSAAFFYVREEX-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280951.png)
![4-methoxy-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280953.png)
![METHYL 4-{[(4Z)-4-[(4-FLUOROBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE](/img/structure/B280954.png)
![N-(4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280955.png)
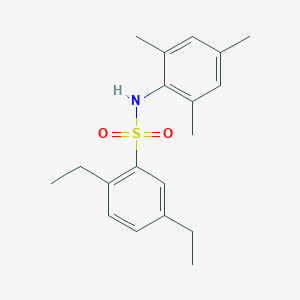
![N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280960.png)
![3-[(Mesitylamino)sulfonyl]benzoic acid](/img/structure/B280962.png)
![16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B280963.png)
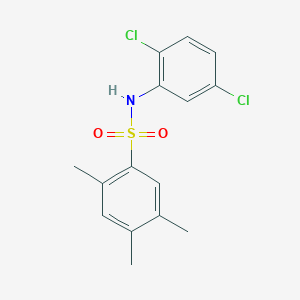
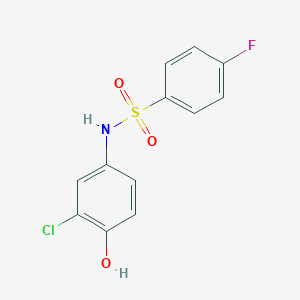
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B280977.png)
![Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280979.png)
![Isopropyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280981.png)
